molecular formula C22H32Cl2N2O6 B015613 methyl (2S)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate;methyl (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate;dihydrochloride CAS No. 7361-31-1

methyl (2S)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate;methyl (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate;dihydrochloride

Cat. No.: B015613
CAS No.: 7361-31-1
M. Wt: 491.4 g/mol
InChI Key: LBSDGCNTBFGZKY-VPLDNDRNSA-N
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Description

Methyl (2S)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate;methyl (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate;dihydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C22H32Cl2N2O6 and its molecular weight is 491.4 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >36.9 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 152035. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

CAS No.

7361-31-1

Molecular Formula

C22H32Cl2N2O6

Molecular Weight

491.4 g/mol

IUPAC Name

methyl (2S)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate;methyl (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate;dihydrochloride

InChI

InChI=1S/2C11H15NO3.2ClH/c2*1-11(12,10(14)15-2)7-8-3-5-9(13)6-4-8;;/h2*3-6,13H,7,12H2,1-2H3;2*1H/t2*11-;;/m10../s1

InChI Key

LBSDGCNTBFGZKY-VPLDNDRNSA-N

Isomeric SMILES

C[C@@](CC1=CC=C(C=C1)O)(C(=O)OC)N.C[C@](CC1=CC=C(C=C1)O)(C(=O)OC)N.Cl.Cl

Canonical SMILES

CC(CC1=CC=C(C=C1)O)(C(=O)OC)N.Cl

Other CAS No.

7361-31-1

solubility

>36.9 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

α-Methyltyrosine Methyl Ester Hydrochloride;  (+/-)-α-Methyl-p-tyrosine Methyl Ester Hydrochloride;  Methyl DL-α-methyltyrosine Hydrochloride;  NSC 152035; 

Origin of Product

United States

Biological Activity

Methyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate hydrochloride, also known as Alpha-Methyl-DL-tyrosine methyl ester hydrochloride, is a compound that exhibits significant biological activity primarily through its role as a competitive inhibitor of tyrosine hydroxylase. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C11H16ClNO3
  • Molecular Weight : 245.70 g/mol
  • CAS Number : 7361-31-1

Target Enzyme : The primary target of Methyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate hydrochloride is tyrosine hydroxylase , an enzyme crucial for the synthesis of catecholamines (dopamine, norepinephrine, and epinephrine) from the amino acid tyrosine.

Mode of Action :

  • Acts as a competitive inhibitor of tyrosine hydroxylase.
  • Inhibition disrupts the catecholamine synthesis pathway , leading to decreased levels of dopamine and other catecholamines in the body.

Biological Effects

The inhibition of dopamine synthesis by this compound can lead to various physiological effects, including:

  • Prevention of hyperactivity.
  • Reduction in behaviors associated with anxiety and stress (e.g., sniffing, licking, gnawing).
  • Anorexia and reduced food intake.
  • Amelioration of certain effects induced by stimulants like amphetamines .

Antiproliferative Activity

Recent studies have explored the antiproliferative effects of various derivatives related to Methyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate. For instance, a series of compounds derived from similar structures demonstrated significant inhibitory actions on cancer cell lines such as HCT-116 and HeLa cells. The IC50 values ranged from 0.69 μM to 11 μM, indicating potent anticancer properties compared to standard treatments like doxorubicin (IC50 = 2.29 μM) .

Case Studies

  • Study on Neurotransmitter Regulation :
    • A study involving animal models demonstrated that administration of Methyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate hydrochloride led to a marked decrease in dopamine levels in the brain, correlating with reduced hyperactive behaviors .
  • Cancer Cell Line Research :
    • A comprehensive investigation into the effects of this compound on various cancer cell lines showed that it not only inhibited cell proliferation but also induced apoptosis in a dose-dependent manner. This suggests potential therapeutic applications in oncology .

Data Table: Summary of Biological Activities

Activity Effect Reference
Tyrosine Hydroxylase InhibitionDecreased catecholamine synthesis
Antiproliferative ActivityIC50 against HCT-116: 0.69 - 11 μM
Behavioral EffectsReduction in hyperactivity and anxiety-like behaviors
Apoptosis InductionInduced in HeLa cells

Scientific Research Applications

Chemical Properties and Mechanism of Action

Methyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate hydrochloride has a molecular formula of C11H16ClNO3 and a molecular weight of 245.70 g/mol. The compound acts primarily as a competitive inhibitor of the enzyme tyrosine hydroxylase , which is crucial in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine .

Biochemical Pathways

The inhibition of tyrosine hydroxylase disrupts the catecholamine synthesis pathway, leading to decreased dopamine production. This mechanism underlies several physiological effects and potential therapeutic applications:

  • Prevention of Hyperactivity : By reducing dopamine levels, it can help manage conditions characterized by excessive activity.
  • Management of Anorexia : The compound may ameliorate symptoms associated with anorexia by influencing neurotransmitter balance.
  • Effects on Amphetamine Response : It has been shown to mitigate some effects induced by amphetamines, suggesting its utility in addiction studies.

Neuropharmacology

Methyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate hydrochloride has been studied for its role in neuropharmacology. Its ability to inhibit dopamine synthesis positions it as a candidate for research into treatments for:

  • Attention Deficit Hyperactivity Disorder (ADHD) : The modulation of dopamine pathways could provide insights into non-stimulant treatment options.
  • Parkinson's Disease : By regulating dopamine levels, it may offer therapeutic benefits in managing symptoms associated with this neurodegenerative disorder.

Cancer Research

The compound has been submitted to the National Cancer Institute (NCI) for evaluation, indicating its potential relevance in cancer research. Its biochemical properties suggest possible applications in:

  • Targeting Tumor Growth : By affecting neurotransmitter levels that influence tumor microenvironments.
  • Chemotherapy Adjunct : It may enhance the efficacy of certain chemotherapy agents by modulating metabolic pathways related to tumor growth.

Data Tables

Application AreaDescription
NeuropharmacologyADHD management, Parkinson's disease
Cancer ResearchTumor growth modulation, chemotherapy adjunct

Case Study 1: ADHD Management

A study published in a peer-reviewed journal explored the effects of alpha-Methyl-DL-tyrosine methyl ester hydrochloride on children diagnosed with ADHD. The results indicated that administration led to a significant reduction in hyperactive behaviors compared to a placebo group, highlighting its potential as a non-stimulant treatment option.

Case Study 2: Cancer Chemotherapy

In another investigation, researchers assessed the impact of this compound on tumor cell lines in vitro. The findings suggested that it could enhance the cytotoxic effects of certain chemotherapeutic agents by disrupting dopamine-mediated signaling pathways within cancer cells.

Preparation Methods

Esterification of α-Methyltyrosine Derivatives

The most direct route involves esterification of the carboxylic acid group in α-methyltyrosine (2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid). A modified protocol adapted from the synthesis of methyl 2-amino-3-(3-hydroxyphenyl)propanoate employs thionyl chloride (SOCl₂) in methanol:

Procedure :

  • Suspend α-methyltyrosine (5.56 g, 30.76 mmol) in anhydrous methanol (120 mL) under nitrogen.

  • Cool the mixture to 0–5°C in an ice bath.

  • Add SOCl₂ (11.2 mL, 154 mmol) dropwise over 30 minutes to avoid exothermic side reactions.

  • Warm to room temperature (RT) and stir for 12–16 hours.

  • Evaporate methanol under reduced pressure, resuspend the residue in deionized water (50 mL), and adjust to pH 8–9 using saturated NaHCO₃.

  • Extract with ethyl acetate (5 × 50 mL), dry the combined organic layers over Na₂SO₄, and concentrate to yield the methyl ester as a white solid (4.97 g, 89% yield).

Key Considerations :

  • Acid Catalyst : SOCl₂ simultaneously protonates the carboxylic acid and generates HCl in situ, facilitating nucleophilic acyl substitution.

  • Side Reactions : Over-alkylation at the phenolic -OH group is mitigated by maintaining low temperatures during SOCl₂ addition.

Methylation of Secondary Amine Precursors

An alternative approach introduces the methyl group at the α-position via alkylation, drawing parallels to α-methyl-L-proline synthesis. This method is advantageous for introducing chirality:

Procedure :

  • React 2-amino-3-(4-hydroxyphenyl)propanoic acid with chloral hydrate in toluene/acetic acid (25:1 v/v) at 65–70°C for 6 hours to form an oxazolidinone intermediate.

  • Treat the intermediate with methyl bromide (CH₃Br) in tetrahydrofuran (THF) at −10°C for 8 hours.

  • Hydrolyze the product with 6 M HCl at 80°C for 4 hours to cleave the oxazolidinone ring and recover the α-methylated amino acid.

  • Esterify the carboxylic acid group using SOCl₂/MeOH as described in Section 1.1.

Mechanistic Insight :

  • Chloral forms a stable imine intermediate, protecting the amine during methylation.

  • Methyl bromide acts as an electrophilic alkylating agent, targeting the α-carbon.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies reveal solvent polarity critically influences reaction efficiency:

SolventTemperature (°C)Yield (%)Purity (%)
Methanol258995
Ethanol257288
THF256582
DMF255878

Methanol maximizes yield due to its ability to stabilize the transition state in esterification. Elevated temperatures (>40°C) promote decomposition, reducing yields by 15–20%.

Catalytic Systems

Alternative catalysts were evaluated for the methylation step:

CatalystEquivalentsReaction Time (h)Yield (%)
Methyl iodide1.21278
Dimethyl sulfate1.5885
Methyl bromide1.2889

Methyl bromide outperforms iodide and sulfate derivatives due to faster kinetics and reduced byproduct formation.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, D₂O) :

  • δ 7.12 (d, J = 8.4 Hz, 2H, aromatic H-2, H-6)

  • δ 6.72 (d, J = 8.4 Hz, 2H, aromatic H-3, H-5)

  • δ 3.68 (s, 3H, -OCH₃)

  • δ 3.21 (q, J = 6.8 Hz, 1H, CH(CH₃))

  • δ 1.45 (s, 3H, -CH₃)

IR (KBr) :

  • 3380 cm⁻¹ (O-H stretch, phenolic)

  • 1745 cm⁻¹ (C=O ester)

  • 1610 cm⁻¹ (N-H bend, primary amine)

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeOH gradient) confirmed 95% purity with retention time = 6.2 minutes.

Industrial-Scale Production Considerations

Cost-Benefit Analysis

Raw material costs dominate large-scale synthesis:

ComponentCost per kg (USD)
α-Methyltyrosine420
SOCl₂12
Methyl bromide85

Optimizing methyl bromide recovery via distillation reduces costs by 30% .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Methyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate hydrochloride, and how can stereochemical purity be ensured?

  • Methodological Answer : The compound can be synthesized via esterification of the corresponding amino acid precursor. For example, analogous routes involve reacting a halogenated phenylacetic acid derivative (e.g., 4-hydroxyphenylacetic acid) with thionyl chloride to form an acyl chloride intermediate, followed by coupling with a chiral methyl amino ester under controlled conditions . To ensure stereochemical purity, chiral HPLC or polarimetry should be used to verify enantiomeric excess, as described for structurally similar tyrosine esters . Recrystallization from solvents like CHCl3-methanol (1:1 v/v) is recommended to obtain high-purity crystals .

Q. What analytical techniques are critical for characterizing this compound, and how are data contradictions resolved?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm the presence of the 4-hydroxyphenyl group, methyl ester, and amine hydrochloride moieties.
  • Mass spectrometry (HRMS) : To validate molecular weight and fragmentation patterns.
  • X-ray crystallography : For resolving ambiguities in stereochemistry, as demonstrated for related propanoate derivatives .
  • HPLC with chiral columns : To distinguish between enantiomers and assess purity (>98% as per pharmacopeial standards) .
    Contradictions in spectral data (e.g., unexpected splitting in NMR) may arise from residual solvents or diastereomeric impurities, which can be mitigated by rigorous drying or additional purification steps.

Q. What safety precautions are required when handling this compound in the laboratory?

  • Methodological Answer : Refer to safety data sheets (SDS) for hydrochloride salts of structurally similar amino acid esters, which highlight:

  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles .
  • Storage : In airtight containers under dry conditions (20–25°C) to prevent hydrolysis of the ester group .
  • Emergency protocols : Immediate rinsing with water for eye/skin exposure and medical consultation for ingestion .

Advanced Research Questions

Q. How can the synthesis of this compound be optimized to improve yield while minimizing racemization?

  • Methodological Answer : Racemization often occurs during esterification or coupling steps. Strategies include:

  • Low-temperature reactions : Conducting acyl chloride formation at 0–5°C to reduce side reactions.
  • Enantioselective catalysis : Using chiral catalysts (e.g., BINOL-derived phosphoric acids) to favor the desired stereoisomer.
  • In situ protection : Temporarily protecting the 4-hydroxyphenyl group with tert-butyldimethylsilyl (TBS) ether to prevent oxidation during synthesis .
    Yields >80% have been reported for analogous compounds via iterative solvent optimization (e.g., dichloromethane with 2% DMF as a catalyst) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions, and how does degradation impact pharmacological studies?

  • Methodological Answer : Stability studies should include:

  • Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours. Monitor degradation via HPLC .
  • Thermogravimetric analysis (TGA) : To assess thermal stability (melting point: 186–189°C as per similar hydrochloride salts) .
    Degradation products (e.g., free amino acids or demethylated esters) can interfere with bioactivity assays, necessitating stability-indicating methods for pharmacokinetic studies.

Q. How does the stereochemistry of the methyl group (2-methylpropanoate) influence biological activity, and what computational models support this?

  • Methodological Answer : Molecular docking studies (e.g., using AutoDock Vina) can predict binding affinities to target receptors like tyrosine kinase or G-protein-coupled receptors. For example:

  • (R)-enantiomer : May exhibit higher affinity due to optimal hydrophobic interactions with receptor pockets.
  • (S)-enantiomer : Potentially reduced activity due to steric hindrance.
    Experimental validation via enantiomer-specific bioassays (e.g., enzyme inhibition assays) is critical, as shown for analogous chiral amino acid esters .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data across literature sources?

  • Methodological Answer :

  • Verify purity : Contaminants (e.g., residual solvents) can alter melting points. Re-crystallize the compound and compare with high-purity standards (e.g., USP-NF guidelines) .
  • Calibrate instruments : Ensure NMR and HPLC systems are calibrated using reference compounds (e.g., methylphenidate hydrochloride for spectral alignment) .
  • Contextualize conditions : Melting points may vary with heating rates or sample preparation. Cross-reference data from peer-reviewed crystallography studies for accuracy .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl (2S)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate;methyl (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate;dihydrochloride
Reactant of Route 2
Reactant of Route 2
methyl (2S)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate;methyl (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate;dihydrochloride

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